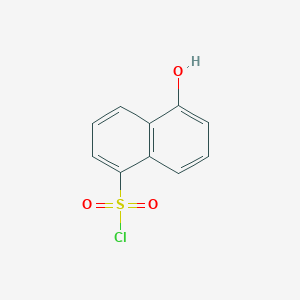

5-Hydroxynaphthalene-1-sulfonylchloride

Description

5-Hydroxynaphthalene-1-sulfonylchloride is a naphthalene derivative functionalized with a sulfonyl chloride group at position 1 and a hydroxyl (-OH) group at position 5. Its molecular formula is C₁₀H₇ClO₃S, with a calculated molecular weight of 242.73 g/mol. The hydroxyl group confers polarity and hydrogen-bonding capability, influencing its reactivity in nucleophilic substitution reactions. This compound is typically employed as an intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula |

C10H7ClO3S |

|---|---|

Molecular Weight |

242.68 g/mol |

IUPAC Name |

5-hydroxynaphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C10H7ClO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H |

InChI Key |

AENXAJMTMZFKKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)O |

Origin of Product |

United States |

Preparation Methods

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxynaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to form sulfonamides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation Reactions: Quinones.

Reduction Reactions: Sulfonamides.

Scientific Research Applications

5-Hydroxynaphthalene-1-sulfonylchloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxynaphthalene-1-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide bonds, which are crucial in many biological and chemical processes.

Comparison with Similar Compounds

Structural and Physical Properties

Research Findings and Trends

Recent studies highlight the following:

- Click Chemistry : 5-Azidonaphthalene-1-sulfonyl chloride is increasingly used in proteomics for site-specific protein labeling .

- Pharmaceutical Intermediates : Derivatives like 5-Hydroxynaphthalene-1-sulfonylchloride are critical in synthesizing kinase inhibitors and antimicrobial agents .

- Environmental Impact : Brominated analogs (e.g., 5-Bromo-naphthalene-1-sulfonyl chloride) require careful disposal due to persistence in ecosystems .

Q & A

Basic: What are the standard synthetic routes for 5-Hydroxynaphthalene-1-sulfonylchloride, and how can reaction efficiency be validated?

Methodological Answer:

The synthesis typically involves sulfonation of naphthalene derivatives followed by chlorination. For example, sulfonic acid intermediates can be treated with chlorinating agents like PCl₅ or thionyl chloride. Reaction efficiency is validated using thin-layer chromatography (TLC) to monitor intermediate steps and HPLC to quantify purity. Residual reactants and by-products should be analyzed via mass spectrometry (MS) to confirm successful conversion .

Basic: What spectroscopic methods are recommended for characterizing 5-Hydroxynaphthalene-1-sulfonylchloride?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the sulfonyl chloride group and hydroxyl substitution pattern.

- Fourier-transform infrared spectroscopy (FTIR) : For identifying S=O (sulfonyl) and O–H (hydroxyl) stretching vibrations.

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

Cross-referencing with databases like PubChem or ECHA ensures consistency in spectral assignments .

Basic: What safety protocols are essential when handling 5-Hydroxynaphthalene-1-sulfonylchloride in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhaling vapors or aerosols.

- Storage : Keep containers tightly sealed in dry, cool environments to prevent hydrolysis or decomposition. Electrostatic discharge risks should be mitigated by grounding equipment .

Advanced: How can researchers optimize the reaction conditions to improve the yield of 5-Hydroxynaphthalene-1-sulfonylchloride?

Methodological Answer:

- Parameter screening : Test temperatures (e.g., 0–50°C), solvents (e.g., dichloromethane vs. toluene), and stoichiometric ratios of chlorinating agents.

- Catalyst selection : Evaluate Lewis acids (e.g., FeCl₃) to enhance sulfonation efficiency.

- In-line analytics : Use real-time FTIR to track reaction progress and adjust conditions dynamically. Post-reaction purification via recrystallization or column chromatography can isolate high-purity product .

Advanced: How should contradictions in spectroscopic data during compound characterization be systematically addressed?

Methodological Answer:

- Replicate experiments : Confirm data consistency across multiple batches.

- Alternative techniques : Use X-ray crystallography to resolve ambiguities in NMR assignments.

- Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra. Cross-check with peer-reviewed literature on structurally analogous sulfonyl chlorides .

Advanced: What strategies are effective in studying the reactivity of 5-Hydroxynaphthalene-1-sulfonylchloride with biomolecules?

Methodological Answer:

- Model reactions : React with amino acids (e.g., lysine) to study sulfonamide bond formation. Monitor kinetics via UV-Vis spectroscopy or LC-MS .

- Competitive assays : Compare reactivity with other sulfonyl chlorides (e.g., dansyl chloride) under physiological pH conditions.

- Toxicity screening : Use in vitro cell lines to assess bioactivity and potential cytotoxicity, referencing protocols from naphthalene derivative studies .

Advanced: How can thermal stability and decomposition pathways of the compound be analyzed?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds.

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products.

- Differential scanning calorimetry (DSC) : Detect exothermic/endothermic events indicative of phase changes or chemical reactions. Data should be contextualized with stability studies of related chlorinated aromatics .

Basic: What are the primary applications of 5-Hydroxynaphthalene-1-sulfonylchloride in organic synthesis?

Methodological Answer:

The compound is used as:

- A sulfonating agent to introduce sulfonyl groups into amines or alcohols.

- A precursor for fluorescent probes, leveraging its aromatic-hydroxyl synergy for pH-sensitive applications.

- A crosslinker in polymer chemistry, where its dual reactivity (sulfonyl chloride and hydroxyl) enables tailored material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.